molecular formula C7H5NaO2S B085810 Sodium thiosalicylate CAS No. 134-23-6

Sodium thiosalicylate

Cat. No. B085810
CAS RN: 134-23-6
M. Wt: 176.17 g/mol
InChI Key: HBAIZOJDXAXWHS-UHFFFAOYSA-M
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Description

Sodium thiosalicylate is a non-steroidal anti-inflammatory drug (NSAID) used to relieve symptoms of acute gout, painful musculoskeletal conditions, osteoarthritis, and rheumatic fever . It works by inhibiting prostaglandin synthesis .


Synthesis Analysis

The synthesis of thiosalicylate ionic liquids, which includes sodium thiosalicylate, involves the use of imidazolium, ammonium, phosphonium, choline, and pyrrolidinium cations . The formation of ionic liquids is carried out by quaternization of imidazole with haloalkane .


Molecular Structure Analysis

The molecular formula of Sodium Thiosalicylate is C7H5NaO2S . Its average mass is 176.168 Da and its monoisotopic mass is 175.990799 Da .


Chemical Reactions Analysis

Thiosalicylate ionic liquids, including sodium thiosalicylate, have been synthesized for various applications such as electrochemistry, separation, synthesis, and catalysis . The physicochemical properties of these ionic liquids are influenced by the alkyl chain length and nature of the cation .


Physical And Chemical Properties Analysis

Thiosalicylate ionic liquids, including sodium thiosalicylate, have been characterized by Infra Red (IR), Nuclear Magnetic Resonance (NMR), and mass spectra (ESI-MS) . Their glass-transition temperatures, melting points, and decomposition temperatures have been measured .

Safety And Hazards

Sodium Thiosalicylate should be handled in a well-ventilated place with suitable protective equipment . It is associated with the risk of contact dermatitis . In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .

Future Directions

There is interest in the coordination chemistry of deprotonated thiosalicylic acid and thiosalicylate, as the combination of hard carboxylate and soft thiolate donors makes it potentially able to form complexes with a wide range of metal centres . There is a need to synthesize different types of ionic liquids attached to various cations . In a study, a new solid-supported ionic liquid (SSIL) was synthesized that has a covalent bond between the solid support, i.e., activated silica gel, with thiosalicylate-based ionic liquid . This new SSIL was used as an extractant to remove Pb (II) ions from an aqueous solution .

properties

IUPAC Name

sodium;2-sulfanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2S.Na/c8-7(9)5-3-1-2-4-6(5)10;/h1-4,10H,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAIZOJDXAXWHS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])S.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

147-93-3 (Parent)
Record name Sodium thiosalicylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90928380
Record name Sodium 2-sulfanylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90928380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium thiosalicylate

CAS RN

134-23-6
Record name Sodium thiosalicylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 2-sulfanylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90928380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SODIUM THIOSALICYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2D9ITW04B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of 15.4 g (0.1 mole) of 2-mercaptobenzoic acid in 20 ml of ethanol was added a solution of 3.8 g (95 moles) of sodium hydroxide in 10 ml of ethanol. The ethanol was removed on a rotary evaporator at 50 mm and the residual solid was triturated several times with ethanol to remove any unreacted 2-mercaptobenzoic acid. The washed solid was dried under vacuum overnight to yield sodium 2-mercaptobenzoate: 10.8 g (61% yield).
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 2-mercaptobenzoic acid (15.4 g, 0.1 mole) in 50 ml of 1,2-dimethoxyethane (DME) was slowly added, with cooling, to a stirred suspension of 0.1 mole of sodium hydride in DME, the suspension having been prepared by washing 4.2 grams of a 57% oil dispersion with dry n-hexane (3 times) and replacing the last wash with dry 1,2-dimethoxyethane (50 ml). Cooling was necessary to maintain the temperature below 25°C. The resultant suspension was heated at 50°C for 2 hours, cooled to 0°C and filtered. The solid was washed well with cold DME (ca. 50 ml) and dried under vacuum overnight to yield sodium 2-mercaptobenzoate: 17.6 g (100% yield);
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
135
Citations
W Schneider, A Bauer, H Schmidbaur - Organometallics, 1996 - ACS Publications
… Preparation of 2a,b: The RNCAuCl complex was dissolved in dichloromethane (5 mL) and added to an equimolar amount of sodium thiosalicylate dissolved in water (5 mL). After the …
Number of citations: 114 pubs.acs.org
DW Knox, WJ Boever - The Journal of Zoo Animal Medicine, 1979 - JSTOR
… time 1 mg dexamethazone and 75 mg sodium thiosalicylate was given. Eight hours after initial … Then, an additional 10 mg xylazine and 100 mg sodium thiosalicylate and 3,000 units …
Number of citations: 3 www.jstor.org
Y Tan, Y Wang, L Jiang, D Zhu - Journal of colloid and interface science, 2002 - Elsevier
… Conversely, only monodisperse small sodium thiosalicylate-stabilized particles are observed in Fig. 4b. In addition, the stabilizer itself may inf uence the nanocluster growth dynamics. …
Number of citations: 162 www.sciencedirect.com
W Wu, N Ercal - Journal of Chromatography B, 2004 - Elsevier
… Thiocyl (sodium thiosalicylate) has the similar structure to sodium salicylate and asprin (Fig. 1)—the well-known agents to suppress the symptoms of inflammation and also exert …
Number of citations: 2 www.sciencedirect.com
RJ Nick, GB Ray, KM Fish, TG Spiro… - Journal of the American …, 1991 - ACS Publications
… equiv of sodium thiosalicylate. Lower panel: (a) Visible spectrum of 6.5 µ MnHRP … I which has been reduced with 1 equiv of sodium thiosalicylate, yielding an Mn(III) species. Visible …
Number of citations: 55 pubs.acs.org
M HEKI, S YOGI - Japanese Journal of Medical Science and Biology, 1954 - jstage.jst.go.jp
… While, in animals injected with the toxin treated with 1 Mg sodium thiosalicylate, the latent period was prolonged 4 hours, and the disease progressed so slow that first the symptoms …
Number of citations: 8 www.jstage.jst.go.jp
DK Chatterjee, BK Seal - Proceedings of the Indian Academy of Sciences …, 1992 - Springer
ViscosityB-coefficients of sodium salts of salicylic, thiosalicylic, anthranilic, 2,6-dihydroxy benzoic and ito-anisic acids have been measured at 298, 303 and 308 K respectively. …
Number of citations: 3 link.springer.com
FB Mustafa - 2010 - utpedia.utp.edu.my
… Sodium thiosalicylate was synthesized based on neutralization reaction under stirring and ambient conditions of equal molar ratios of thiosalicyalte acid and NaOH while this base is in …
Number of citations: 2 utpedia.utp.edu.my
LK Sykes, DA Geier, PG King, JK Kern… - Indian Journal of …, 2014 - academia.edu
… Developed in 1927, it is 49.55% Hg by weight and is rapidly broken down into ethylHg chloride, ethyl-Hg hydroxide and sodium thiosalicylate in aqueous saline environments, such as …
Number of citations: 18 www.academia.edu
DPIGSK Free, TAP Trace, IPIAP Free, VVM Free…
Number of citations: 0

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